molecular formula C10H11N3S B1497487 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine CAS No. 1082141-24-9

1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine

Cat. No.: B1497487
CAS No.: 1082141-24-9
M. Wt: 205.28 g/mol
InChI Key: DWRDCMSQIACDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This small molecule features a thiazole core, a privileged scaffold in pharmaceutical development known for its diverse biological activities . The structure combines this thiazole ring with a pyridin-3-yl substituent and a methanamine functional group, making it a valuable building block for constructing more complex molecules or for use as a key intermediate in synthetic pathways. Compounds containing the thiazole moiety have demonstrated a wide range of pharmacological properties in preclinical research, including potential applications as anti-inflammatory agents, kinase inhibitors, and modulators of central nervous system targets . The specific stereoelectronic properties of the thiazole ring, contributed by the nitrogen and sulfur atoms in its structure, allow for various donor-acceptor and nucleophilic interactions, which are critical for binding to biological targets . The primary amine group provides a versatile handle for further chemical modification, enabling researchers to create amide conjugates, sulfonamides, or Schiff bases to explore structure-activity relationships. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers handling this compound should refer to the associated Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-9(5-11)14-10(13-7)8-3-2-4-12-6-8/h2-4,6H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRDCMSQIACDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651684
Record name 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082141-24-9
Record name 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Route to Thiazole Core

A common and effective method to prepare the thiazole nucleus involves the [2+3]-cyclocondensation of substituted thioureas with α-haloketones or diketones.

  • For example, synthesis of related pyridine-thiazole hybrids starts from pyridin-3-yl thiourea derivatives and 3-chloropentane-2,4-dione under reflux in glacial acetic acid with sodium acetate as base, yielding the thiazole intermediate with a methyl substituent at the 4-position.

  • Reaction conditions:

    • Reflux in glacial acetic acid (~5 hours)
    • Molar ratios: thiourea (10 mmol), diketone (11 mmol), sodium acetate (10 mmol)
    • Product isolation by filtration and recrystallization from acetic acid
    • Yields around 74%
    • Characterization by NMR and LCMS confirms structure.

Introduction of the Methanamine Group

The methanamine substituent at the 5-position of the thiazole ring can be introduced by nucleophilic substitution or reductive amination strategies starting from appropriate halomethyl or carbonyl precursors.

  • In some patent literature, the preparation of 1,3-thiazol-5-ylmethyl derivatives involves the use of amino-protecting groups and subsequent deprotection steps to yield the free methanamine.

  • Typical synthetic sequences include:

    • Protection of amino groups with tert-butyl carbamates or similar protecting groups.
    • Coupling reactions with pyridin-3-yl substituted thiazoles.
    • Final deprotection under acidic conditions to liberate the primary amine.

Catalysts and Solvents

  • Potassium tert-butylate in ethanol has been found superior as a catalyst for condensation reactions involving pyridine-thiazole intermediates, yielding higher purity and product yields compared to potassium hydroxide.

  • Solvents commonly used include ethanol, glacial acetic acid, dichloromethane, and others depending on the reaction step.

Purification and Characterization

  • Products are typically purified by recrystallization or chromatographic techniques such as silica gel chromatography.

  • Characterization involves:

    • 1H NMR and 13C NMR spectroscopy for structural confirmation.
    • LCMS or ESI-MS for molecular weight verification.
    • Melting point determination for purity assessment.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation to thiazole Pyridin-3-yl thiourea + 3-chloropentane-2,4-dione, reflux in glacial acetic acid, sodium acetate base 74 Reflux 5 h, product recrystallized
Catalyzed condensation Potassium tert-butylate catalyst in ethanol Higher yield and purity vs KOH Used in Claisen-Schmidt type condensation
Amino-protection/deprotection Use of tert-butyl carbamate protecting groups, acidic deprotection Not specified Protects amine during coupling
Purification Recrystallization, silica gel chromatography - Standard purification methods

Research Findings and Notes

  • The [2+3]-cyclocondensation method is a robust and reproducible route to the thiazole core bearing pyridin-3-yl substituents.

  • The choice of catalyst significantly affects product yield and purity, with potassium tert-butylate outperforming potassium hydroxide in condensation steps.

  • Amino-protecting groups are essential in multi-step syntheses to prevent side reactions and facilitate isolation of the target methanamine derivative.

  • The synthetic routes described are adaptable to scale-up for pharmaceutical intermediate production, as indicated in patent disclosures.

  • Physicochemical characterization data such as melting points, NMR chemical shifts, and mass spectra are consistent with the proposed structures and confirm the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity, making it useful in studying biological processes or as a potential therapeutic agent.

  • Industry: The compound can be used in the production of various chemical products, including agrochemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related thiazole- and pyridine-containing methanamine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Thiazole Ring

1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine
  • Structure : The thiazole ring has a methyl group at position 2 and an ethyl group at position 4, lacking the pyridinyl substituent.
  • Molecular Formula : C₇H₁₂N₂S.
  • Molecular Weight : 156.25 g/mol .
  • This likely decreases binding affinity to enzymes requiring planar interactions, as seen in phosphoenolpyruvate carboxykinase (PEPCK) inhibitors .
1-(2,4-Dimethyl-1,3-thiazol-5-yl)methanamine
  • Structure : Features methyl groups at positions 2 and 4 of the thiazole.
  • Molecular Formula : C₆H₁₀N₂S.
  • Molecular Weight : 142.23 g/mol.
  • Density : 1.141 g/cm³ .

Heterocyclic Additions and Modifications

[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine
  • Structure : Incorporates a pyrazole ring linked to the thiazole.
  • Molecular Formula : C₉H₁₂N₄S.
  • Biological Relevance: Pyrazole-thiazole hybrids are known for antimicrobial and kinase inhibitory activities. The pyrazole moiety may introduce additional hydrogen-bonding sites, enhancing target engagement .
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride
  • Structure : Combines pyridine and trifluoromethyl-substituted pyrazole.
  • Molecular Formula : C₁₀H₁₀ClF₃N₄.
  • Molecular Weight : 278.66 g/mol .

Functional Group Replacements

1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride
  • Structure : Replaces the methanamine group with a ketone.
  • Molecular Formula : C₁₁H₁₁ClN₂OS.
  • Molecular Weight : 254.73 g/mol .
  • Key Differences : The ketone group eliminates the amine’s capacity for hydrogen bonding, likely reducing interactions with polar residues in enzyme active sites.

Biological Activity

1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an anticonvulsant, antitumor agent, and its antibacterial and antifungal activities.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N3S
  • CAS Number : 952183-60-7
  • Melting Point : 208 - 210 °C

Anticonvulsant Activity

Recent studies have demonstrated that thiazole derivatives exhibit promising anticonvulsant properties. For instance, compounds similar to this compound were tested in picrotoxin-induced convulsion models. One study highlighted that certain thiazole compounds significantly reduced the duration of tonic-clonic seizures, indicating their potential as effective anticonvulsants .

CompoundActivityED50 (mg/kg)
Thiazole AHigh5.0
Thiazole BModerate10.0

Antitumor Activity

Thiazole derivatives have also been investigated for their antitumor properties. Notably, compounds containing the thiazole moiety have shown cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of less than 1 µg/mL for a closely related compound against Jurkat cells, suggesting strong antitumor potential .

CompoundCell LineIC50 (µg/mL)
Compound XJurkat<1.0
Compound YHT-2923.30

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of thiazole derivatives have been documented extensively. The compound demonstrated activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This highlights its potential as a therapeutic agent in treating infections.

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of thiazole derivatives:

  • Anticonvulsant Study : A study involving a series of thiazole compounds showed that those with specific substitutions on the pyridine ring exhibited enhanced anticonvulsant activity compared to others without such modifications .
  • Antitumor Efficacy : In vitro studies revealed that compounds similar to this compound were effective against various cancer cell lines, particularly those resistant to standard therapies .

Q & A

Q. What are the standard synthetic routes for 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine?

The synthesis typically involves condensation reactions between substituted thiazole precursors and pyridine derivatives. For example, 4-methyl-2-phenylthiazole may react with ethylamine derivatives under controlled conditions to introduce the methanamine moiety . Key steps include optimizing stoichiometry and reaction time. Characterization via NMR, FTIR, and mass spectrometry is critical for structural confirmation .

Q. How is the compound’s purity and structural integrity validated?

Purity is assessed using HPLC (>95% purity threshold), while structural validation relies on 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. Mass spectrometry (MS) verifies molecular weight, and X-ray crystallography may resolve stereochemical ambiguities . Cross-referencing spectral data with PubChem entries (e.g., InChI Key: XNTFQMKXUFFUQO-UHFFFAOYSA-N) ensures accuracy .

Q. What safety protocols are critical during handling?

Use P95/P1 respirators for particulate exposure and OV/AG/P99 respirators for vapor protection. Full-body chemical-resistant suits and fume hoods are mandatory. Avoid drainage contamination due to unknown ecotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

Yield optimization involves solvent selection (e.g., DMF or THF for polar intermediates), catalyst screening (e.g., Pd for cross-coupling), and temperature gradients. For example, microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating . Kinetic studies using LC-MS monitor intermediate formation to identify rate-limiting steps .

Q. How are spectral data contradictions resolved during structural analysis?

Discrepancies in NMR or MS data may arise from tautomerism or impurities. Computational tools (e.g., DFT calculations at the B3LYP/SDD level) model electronic environments to predict 1H^1H-NMR shifts. Comparative analysis with structurally analogous compounds (e.g., pyrazole-thiazole hybrids) helps validate assignments .

Q. What in vitro models evaluate its pharmacological potential?

Use kinase inhibition assays (e.g., EGFR or JAK2) to screen for anticancer activity. For neuropharmacology, receptor-binding studies (e.g., dopamine D2 or serotonin 5-HT3) are conducted via radioligand displacement. Cell viability assays (MTT or ATP-based) quantify cytotoxicity .

Q. How does stability under varying pH and temperature affect formulation?

Stability studies in buffers (pH 2–9) and thermal gravimetric analysis (TGA) reveal degradation thresholds. For instance, decomposition above 150°C suggests lyophilization for long-term storage. Oxidative stability is tested via accelerated peroxide exposure .

Q. Which computational methods predict pharmacokinetic properties?

Molecular docking (AutoDock Vina) assesses target binding (e.g., thiazole-kinase interactions), while QSAR models predict logP (1.8–2.5) and bioavailability. ADMET predictors (SwissADME) evaluate hepatic clearance and plasma protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine
Reactant of Route 2
1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.